N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide

Description

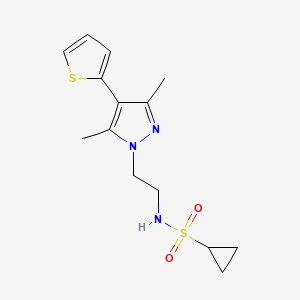

N-(2-(3,5-Dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a synthetic small molecule characterized by a pyrazole core substituted with 3,5-dimethyl groups and a thiophen-2-yl moiety at position 4.

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S2/c1-10-14(13-4-3-9-20-13)11(2)17(16-10)8-7-15-21(18,19)12-5-6-12/h3-4,9,12,15H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVUEBPULADGSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)C2CC2)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a compound with significant potential in various biological applications, particularly in medicinal chemistry. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyclopropane sulfonamide group attached to a 3,5-dimethyl-4-thiophenyl pyrazole moiety. Its molecular formula is , with a molecular weight of approximately 289.4 g/mol. This unique combination of functional groups contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways. Key steps include:

- Formation of the Thiophene Ring : Utilizing 2-bromo-3,5-dimethylthiophene and appropriate nucleophiles.

- Pyrazole Ring Synthesis : Achieved through cyclization reactions involving hydrazines and 1,3-diketones.

- Final Coupling Reaction : Joining the pyrazole and thiophene moieties with the cyclopropane sulfonamide component.

Biological Activities

This compound has exhibited various biological activities:

Anticancer Activity

Research indicates that compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines. For instance, derivatives of pyrazole have shown promising results in inhibiting cell proliferation in glioma cells (C6 cell line), with IC50 values indicating significant potency (e.g., IC50 = 5.13 µM for certain derivatives) .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes .

Antimicrobial Activity

Studies have reported that compounds containing thiophene and pyrazole rings possess antimicrobial properties, making them candidates for further exploration in treating infections .

The biological activity of this compound is likely mediated through interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammation.

- Cell Cycle Modulation : Similar compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells, primarily by affecting the G0/G1 phase .

Study on Cytotoxicity

In a study evaluating the cytotoxic effects of related pyrazole compounds on C6 glioma cells, it was found that certain derivatives led to significant apoptosis (79% cell death), indicating the potential therapeutic role of these compounds in glioma treatment . The flow cytometry analysis revealed that cell cycle arrest was a critical mechanism underlying the observed cytotoxicity.

Anti-inflammatory Research

Another investigation into the anti-inflammatory properties of pyrazole derivatives highlighted their ability to reduce pro-inflammatory cytokine levels in vitro. This suggests that this compound could be developed as an anti-inflammatory agent .

Comparison with Similar Compounds

Core Heterocycles

- Target Compound : Features a pyrazole ring (1H-pyrazol-1-yl) with 3,5-dimethyl and 4-(thiophen-2-yl) substituents.

- Patent Analogs :

Pyrazole-based structures are synthetically simpler but may lack the extended π-conjugation and binding versatility of larger heterocycles like pyrrolo-triazolo-pyrazines.

Substituent Effects

- Thiophen-2-yl Group : Present in the target compound, this moiety may enhance lipophilicity and π-π stacking but could introduce metabolic liabilities (e.g., oxidation to reactive metabolites) .

- Halogenated/Electron-Withdrawing Groups : Patent compounds include iodine (Compound A) and methylsulfonyl groups (Compound B), which improve target affinity and solubility but increase molecular weight .

Sulfonamide Linkage

- Target Compound : Uses an ethyl linker, offering moderate flexibility.

Pharmacological Implications (Inferred)

- Metabolic Stability : The cyclopropanesulfonamide group in all compounds may resist hydrolysis, but the thiophen-2-yl group in the target compound could increase oxidative metabolism risk compared to halogenated analogs .

- Target Selectivity : Larger heterocycles in patent compounds (e.g., pyrrolo-triazolo-pyrazines) may engage deeper binding pockets, whereas the pyrazole core offers a compact scaffold for hit-to-lead optimization .

Data Tables

Q & A

Q. What experimental design strategies are recommended to optimize the synthesis of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide?

- Methodological Answer : Use statistical design of experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can identify critical parameters (e.g., temperature, pH, stoichiometry) influencing cyclopropane sulfonamide coupling efficiency . Reaction optimization should prioritize yield and purity, leveraging techniques like thin-layer chromatography (TLC) for real-time monitoring . Control side reactions by adjusting solvent polarity (e.g., THF vs. DCM) and reaction time, as seen in analogous sulfonamide syntheses .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) to confirm regiochemistry of the pyrazole-thiophene moiety and sulfonamide linkage . High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (e.g., C₁₈H₂₀N₃O₂S₂), while infrared (IR) spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) . Purity assessment via HPLC (≥95%) is mandatory for biological assays .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC/MBC against Gram-positive/negative bacteria) . For antiviral potential, employ plaque reduction assays (e.g., influenza A/H1N1) with cytotoxicity controls (MTT assay on Vero cells) . Enzyme inhibition studies (e.g., acetylcholinesterase) require spectrophotometric kinetic assays with donepezil as a positive control .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or carbonic anhydrase IX. Validate with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes . Quantitative structure-activity relationship (QSAR) models using descriptors like LogP and topological polar surface area (TPSA) can prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Cross-validate assay conditions (e.g., cell line variability, serum content in media) . Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀) to confirm mechanism. For inconsistent antimicrobial results, test against isogenic mutant strains (e.g., efflux pump-deficient E. coli) to isolate resistance mechanisms .

Q. How to design in vivo studies to evaluate pharmacokinetic (PK) and pharmacodynamic (PD) properties?

- Methodological Answer : Use Sprague-Dawley rats for PK studies (IV/PO dosing) with LC-MS/MS quantification of plasma concentrations. Calculate AUC, Cmax, and half-life. For PD, target inflammation models (e.g., carrageenan-induced paw edema) with cyclooxygenase-2 (COX-2) inhibition as a biomarker . Include metabolite profiling (e.g., CYP450-mediated sulfonamide oxidation) .

Q. What advanced techniques characterize this compound’s interaction with biomembranes?

- Methodological Answer : Employ surface plasmon resonance (SPR) to measure binding kinetics to lipid bilayers. Fluorescence anisotropy using DPH probes quantifies membrane fluidity changes. Molecular dynamics simulations (e.g., CHARMM force field) model partitioning behavior .

Synthesis and Analytical Challenges

Q. How to address low yields in the cyclopropane sulfonamide coupling step?

- Methodological Answer : Optimize the coupling reaction using Mitsunobu conditions (DIAD, PPh₃) for stereochemical control . If racemization occurs, switch to chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) . Monitor intermediates via LC-MS to identify degradation pathways .

Q. What analytical workflows ensure reproducibility in scaled-up synthesis?

- Methodological Answer : Implement process analytical technology (PAT) such as in-situ FTIR for real-time monitoring. Use Quality by Design (QbD) principles to define critical quality attributes (CQAs) like particle size distribution (PSD) for crystallization steps . Validate batch consistency with multivariate analysis (PCA of NMR spectra) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.